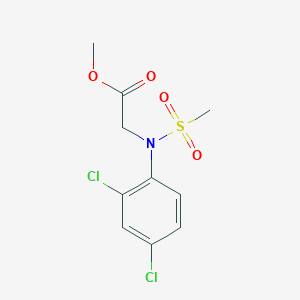

methyl 2-(2,4-dichloro-N-methylsulfonylanilino)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

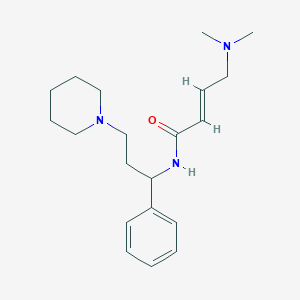

The compound of interest, methyl 2-(2,4-dichloro-N-methylsulfonylanilino)acetate, is a chemical that is likely to possess a sulfonyl group attached to an aniline derivative, as indicated by the "sulfonylanilino" portion of its name. The presence of "2,4-dichloro" suggests that two chlorine atoms are substituted on the benzene ring of the aniline moiety. The "methyl" group is attached to the sulfonyl nitrogen, and the "acetate" refers to the ester functional group connected to the molecule. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and analytical techniques that could be relevant for its analysis.

Synthesis Analysis

The synthesis of similar sulfonyl-containing compounds typically involves the reaction of sulfonyl chlorides with amines or alcohols. For instance, the synthesis of N-methyl-bis(2-hydroxyethyl)ammonium (4-chlorphenylsulfonyl)acetate involves the interaction of (4-chlorphenylsulfonyl)acetic acid with N-methyl-bis(2-hydroxyethyl)amine . This suggests that a similar approach could be used for synthesizing methyl 2-(2,4-dichloro-N-methylsulfonylanilino)acetate, by reacting the appropriate sulfonyl chloride with a methylamine and an acetic ester.

Molecular Structure Analysis

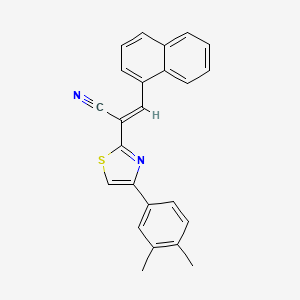

X-ray diffraction (XRD) is a powerful technique for determining the crystal and molecular structure of compounds. The molecular structure of a related compound, N-methyl-bis(2-hydroxyethyl)ammonium (4-chlorphenylsulfonyl)acetate, was studied using XRD . Similarly, XRD, along with FT-IR, UV-VIS, and NMR techniques, was used to characterize the structure of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl)acetate . These techniques could be applied to methyl 2-(2,4-dichloro-N-methylsulfonylanilino)acetate to gain insights into its molecular conformation and crystal packing.

Chemical Reactions Analysis

The reactivity of sulfonyl-containing compounds can be diverse. For example, the chromogenic reagent described in one study involves the coupling of aniline derivatives through azo groups . This indicates that the sulfonyl aniline moiety in the compound of interest could potentially participate in similar coupling reactions, which could be useful in developing analytical methods or synthesizing novel derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using theoretical calculations, such as those performed using density functional theory (DFT) . These calculations can provide information on the compound's electronic structure, including frontier molecular orbitals (FMOs), hardness, softness, and non-linear optical behaviors. For methyl 2-(2,4-dichloro-N-methylsulfonylanilino)acetate, similar computational studies could elucidate its electrophilic and nucleophilic nature, as well as its potential optical properties.

Applications De Recherche Scientifique

Oxidation Processes and Derivative Formation

Methyl 2-(2,4-dichloro-N-methylsulfonylanilino)acetate and its related compounds have been studied in the context of oxidation processes. For instance, the oxidation of methyl (methylthio)methyl sulfoxide has been shown to produce bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone under varying conditions, indicating its potential in chemical synthesis and derivative formation (Ogura, Suzuki, & Tsuchihashi, 1980).

Methodology in Analyzing Sulfonylurea Herbicides

Research on the analysis of sulfonylurea herbicides by gas chromatography has highlighted methods to stabilize these compounds for analytical purposes. Methylation techniques have been employed to create stable derivatives, like N-methylchlorsulfuron and N-N'-dimethyl derivatives, facilitating their analysis (Klaffenbach, Holland, & Lauren, 1993).

Herbicidal Applications

The herbicidal effects of similar compounds, such as methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, have been explored. It has been found to inhibit auxin-stimulated elongation in plants and exhibit strong auxin antagonist properties, suggesting its use in agriculture (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

Synthesis and Chemical Characterization

Studies have been conducted on the synthesis and characterization of compounds with structural similarities, such as methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates. These investigations contribute to the understanding of the chemical properties and potential applications of such compounds (Dobrydnev et al., 2018).

Advanced Material and Molecular Analysis

Research on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate has provided insight into its molecular structure and chemical properties. Such studies offer important information for potential applications in various scientific fields, including materials science (Gültekin et al., 2020).

Biochemical and Environmental Applications

Additional studies have explored the environmental and biochemical applications of related compounds, such as their role in methanogenesis and their impact on environmental pollutants (Lovley, White, & Ferry, 1984).

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-(2,4-dichloro-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO4S/c1-17-10(14)6-13(18(2,15)16)9-4-3-7(11)5-8(9)12/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPSMQXCKTVPBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B3013791.png)

![7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B3013793.png)

![9-(4-butylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013795.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B3013797.png)

![Ethyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3013798.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B3013799.png)